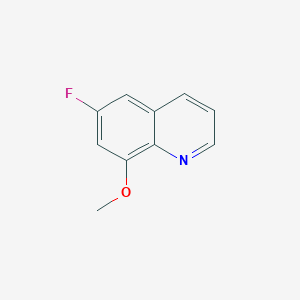
6-氟-8-甲氧基喹啉
描述
6-Fluoro-8-methoxyquinoline is a synthetic compound with the CAS Number 887769-92-8 . It has a linear formula of C10H8FNO . The molecular weight of this compound is 177.18 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-8-methoxyquinoline is 1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-Fluoro-8-methoxyquinoline are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states .Physical And Chemical Properties Analysis
6-Fluoro-8-methoxyquinoline has a molecular weight of 177.18 . Its linear formula is C10H8FNO . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.科学研究应用
化学传感器应用
6-氟-8-甲氧基喹啉及相关化合物已被研究作为化学传感器的潜在应用。例如,5-氯-8-甲氧基喹啉接枝的二氮杂-18-冠-6 选择性地对Cd2+离子做出响应,表明其在检测废水和食品中镉浓度方面的潜在用途(Prodi et al., 2001)。
荧光研究
对6-甲氧基喹啉及其衍生物的荧光性质进行了广泛研究。这些化合物在pH值和其他因素的影响下表现出荧光变化,可用于推断化合物的性质,如它们的碱性和分子内氢键形成的潜力(Schulman et al., 1974)。此外,已经证明6-甲氧基喹啉在激发时会发生巨大的偶极矩变化,这对其在不同溶剂中的行为具有重要意义(Pant et al., 1991)。
合成和修饰
已经对6-甲氧基喹啉的改性形式的合成进行了研究。例如,已描述了一种简便合成3-氟-6-甲氧基喹啉的方法,这对于开发在各个领域中具有潜在应用的新化合物具有兴趣(Li et al., 2008)。
荧光传感
一些6-甲氧基喹啉的衍生物已被开发为金属离子的荧光传感器。例如,基于8-甲氧基喹啉的化合物在特定金属离子存在时显示出增强的荧光,表明它们作为选择性传感器的潜力(Zhang et al., 2007)。
安全和危害
The safety data sheet for 6-Fluoro-8-methoxyquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
作用机制
Target of Action
6-Fluoro-8-methoxyquinoline is a type of fluoroquinolone . Fluoroquinolones primarily target bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of 6-Fluoro-8-methoxyquinoline results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoro-8-methoxyquinoline are those involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these pathways, preventing the bacteria from replicating and ultimately leading to their death .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro-8-methoxyquinoline was examined in healthy male volunteers after the oral administration of a single dose of 100, 200, 400, or 600 mg and multiple doses of 300 mg twice daily for 6.5 days . The concentrations in serum reached a peak between 1 and 2 h, and the peak concentrations were 0.873, 1.71, 3.35, and 5.41 micrograms/ml at the doses of 100, 200, 400, and 600 mg, respectively . The elimination half-life was 7 to 8 h, independently of the doses . The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 h .
Result of Action
The result of the action of 6-Fluoro-8-methoxyquinoline is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, the compound prevents the bacteria from replicating . This leads to a decrease in the number of bacteria, helping to clear the infection .
Action Environment
The action of 6-Fluoro-8-methoxyquinoline can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or ions, can also affect the efficacy of the compound
生化分析
Biochemical Properties
6-Fluoro-8-methoxyquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, 6-Fluoro-8-methoxyquinoline exhibits potent antibacterial activity . Additionally, it has been shown to modulate the production and secretion of cytokines, such as interleukin-8, in human monocytes .
Cellular Effects
The effects of 6-Fluoro-8-methoxyquinoline on various cell types and cellular processes are profound. In prostate cell lines, such as PC-3, it down-regulates the production of interleukin-8, indicating its anti-inflammatory properties . In lung carcinoma cells, 6-Fluoro-8-methoxyquinoline complexes induce oxidative stress, leading to DNA damage and apoptosis . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Fluoro-8-methoxyquinoline exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, it modulates gene expression by down-regulating the transcriptional activity of specific genes, such as interleukin-8, in prostate cell lines . These molecular interactions underscore its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-8-methoxyquinoline change over time. Studies have shown that its pharmacokinetic properties, such as serum concentration and elimination half-life, remain stable over multiple doses
Dosage Effects in Animal Models
The effects of 6-Fluoro-8-methoxyquinoline vary with different dosages in animal models. At therapeutic doses, it exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, such as oxidative stress and DNA damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Fluoro-8-methoxyquinoline is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic pathways influence its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Within cells and tissues, 6-Fluoro-8-methoxyquinoline is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . This distribution is essential for its therapeutic effects, ensuring that it reaches the desired sites of action.
Subcellular Localization
The subcellular localization of 6-Fluoro-8-methoxyquinoline significantly impacts its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and other biomolecules . This localization is directed by specific targeting signals and post-translational modifications, ensuring its precise action within the cell.
属性
IUPAC Name |
6-fluoro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOPIDOROTJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681970 | |
| Record name | 6-Fluoro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887769-92-8 | |
| Record name | 6-Fluoro-8-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



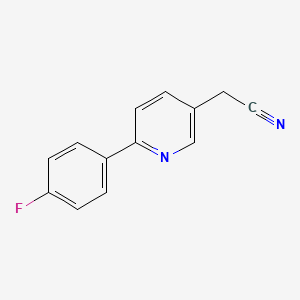


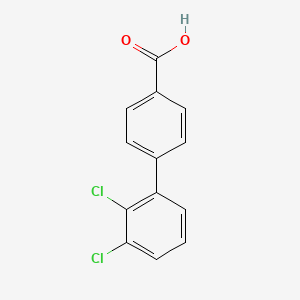
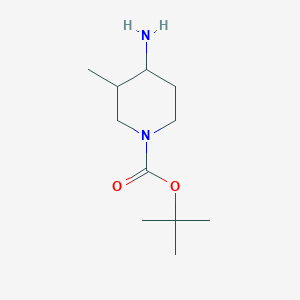
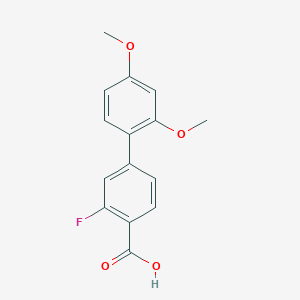
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
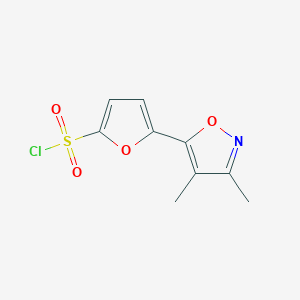

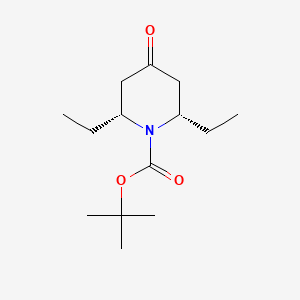
![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)
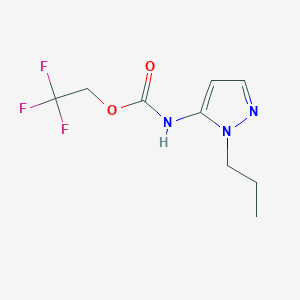
![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)
